molecular formula C20H17ClO5 B2976891 (Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623121-52-8

(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2976891
CAS No.: 623121-52-8
M. Wt: 372.8
InChI Key: LKJAQSNDUPMATD-NVMNQCDNSA-N
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Description

The compound (Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative featuring a 2,3-dihydrobenzofuran core substituted with a 4-chlorobenzylidene group at the 2-position and an isopropyl ester-linked acetoxy group at the 6-position. The Z-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone oxygen at the 3-position.

Key structural features:

  • Benzofuran core: Provides rigidity and aromaticity, influencing π-π stacking interactions.
  • Isopropyl ester: Contributes to lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-7-8-16-17(10-15)26-18(20(16)23)9-13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAQSNDUPMATD-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₂₁H₂₃ClO₃
  • Molecular Weight : 376.86 g/mol

The structure features a benzofuran core with a chlorobenzylidene substituent and an isopropyl acetate moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, the related compound (Z)-isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins .

Antimicrobial Activity

The benzofuran derivatives have also demonstrated notable antimicrobial properties. For example, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The activity was measured using minimum inhibitory concentration (MIC) assays, revealing MIC values as low as 12.5 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can inhibit lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. In vitro studies have shown that these compounds reduce the production of pro-inflammatory cytokines and leukotrienes, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Mechanism

In a study investigating the anticancer effects of related benzofuran derivatives, it was found that these compounds significantly reduced cell viability in human cancer cell lines (e.g., HT-29 and TK-10). The study reported that at concentrations of 10 µM, these compounds induced over 50% cell death within 24 hours. The underlying mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzofuran derivatives against various pathogens. The results showed that a derivative similar to this compound exhibited potent antibacterial activity with an MIC of 8 µg/mL against Escherichia coli. The study highlighted the importance of the chlorobenzylidene moiety in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzylidene group and the ester moiety. Below is a detailed comparison based on the provided evidence and inferred chemical principles.

Structural Analogs and Their Properties

Compound Name Molecular Formula Benzylidene Substituent Ester Group Molecular Weight Key Properties (Inferred)
(Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₁H₁₉ClO₆ 4-Cl Isopropyl 402.8 Higher lipophilicity (logP), potential halogen bonding
(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₁H₂₀O₆ 4-OCH₂CH₃ Ethyl 368.4 Enhanced solubility in organic solvents due to ethoxy group

Substituent Effects

Benzylidene Group :
  • Halogen bonding: The chlorine atom may participate in halogen bonding, influencing crystal packing or target binding .
  • 4-Ethoxy (Analog) :
    • Electron-donating effect : Enhances electron density on the benzylidene ring, possibly increasing susceptibility to electrophilic attack.
    • Hydrogen bonding : The ethoxy oxygen can act as a hydrogen bond acceptor, affecting solubility and intermolecular interactions .
Ester Group :
  • Isopropyl (Target Compound) :
    • Steric bulk : May reduce enzymatic hydrolysis rates compared to smaller esters (e.g., ethyl).
    • Lipophilicity : Higher logP value compared to ethyl, suggesting better membrane permeability but lower aqueous solubility.
  • Ethyl (Analog): Reduced steric hindrance: Potentially increases reactivity in esterase-mediated hydrolysis. Lower molecular weight: May improve pharmacokinetic profiles in drug delivery.

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Structure Determination : Both compounds likely utilize software like SHELX for crystallographic refinement, given its prevalence in small-molecule studies .
  • Packing Interactions :
    • The 4-chloro substituent in the target compound may promote tighter crystal packing via halogen bonds, whereas the ethoxy group in the analog could form weaker C–H···O interactions .
    • Graph set analysis (as per Etter’s methodology) would reveal differences in hydrogen-bonding motifs, such as self-complementary dimerization patterns .

Q & A

Q. What are the recommended synthetic routes for (Z)-isopropyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can stereochemical purity (Z-configuration) be ensured?

Methodological Answer: Synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.

Chlorobenzylidene Incorporation : Aldol condensation using 4-chlorobenzaldehyde and the 3-oxo-benzofuran intermediate, with careful control of reaction temperature (60–80°C) and base (e.g., piperidine) to favor the Z-isomer .

Acetate Esterification : Reaction of the hydroxyl group at position 6 with isopropyl bromoacetate in the presence of K₂CO₃ in DMF.
Stereochemical Validation : Use NOESY NMR to confirm spatial proximity of the 4-chlorophenyl group and benzofuran oxygen, characteristic of the Z-configuration. Polarimetric analysis and chiral HPLC (e.g., Chiralpak IA column) further ensure enantiomeric purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., free benzofuran or hydrolyzed acetate).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at –20°C in anhydrous DMSO or acetonitrile to prevent ester hydrolysis .
  • Light Sensitivity : Perform UV-Vis spectroscopy (200–400 nm) to detect photodegradation; use amber vials for long-term storage .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) using fluorogenic substrates.
  • Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Optimize the Z-configuration geometry using B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Dock the compound into target protein active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Analyze binding affinities (ΔG values) and hydrogen-bonding interactions with residues like Arg120 or Tyr355.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for similar benzofuran derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₇ClO₅) with <2 ppm error.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., benzofuran C-3 vs. C-6).
  • X-ray Crystallography : Resolve disputes over stereochemistry by comparing experimental vs. calculated dihedral angles (e.g., C2-C1-C7-Cl torsion angle) .

Q. How should environmental fate studies be designed to assess its ecotoxicological impact?

Methodological Answer:

  • Experimental Design : Follow a split-plot design (as in ) with abiotic (soil/water) and biotic (Daphnia magna, algae) compartments.
  • Degradation Pathways : Use LC-MS/MS to identify metabolites in simulated sunlight (Xe lamp) or microbial-rich media.
  • Bioaccumulation : Measure log Kow via shake-flask method; correlate with BCF (bioconcentration factor) in fish models .

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